Superior V1b Receptor Selectivity of OPC-51803 vs. Desmopressin (dDAVP) in Human Receptor Binding
In HeLa cells expressing human AVP receptor subtypes, OPC-51803 demonstrates markedly superior selectivity against the V1b receptor compared to the peptide agonist desmopressin (dDAVP). OPC-51803 scarcely displaced [³H]-AVP binding to human V1b receptors even at a concentration of 10⁻⁴ M (100,000 nM), whereas dDAVP showed potent V1b receptor affinity with a Kᵢ value of 13.7 ± 3.2 nM (n = 4) [1]. This difference of approximately 3–4 orders of magnitude in V1b receptor engagement represents a fundamental pharmacological distinction between the two agonists.
| Evidence Dimension | Human V1b receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | No significant displacement at 10⁻⁴ M (100,000 nM) |
| Comparator Or Baseline | Desmopressin (dDAVP): Kᵢ = 13.7 ± 3.2 nM (n = 4) |
| Quantified Difference | OPC-51803 affinity for V1b is >7,300-fold lower than dDAVP (based on 100,000 nM vs. 13.7 nM minimum ratio) |
| Conditions | HeLa cells expressing human AVP receptor subtypes; [³H]-AVP radioligand binding assay |
Why This Matters
Lower V1b receptor engagement reduces the potential for off-target effects mediated by this receptor subtype, which is relevant for experiments where V2 receptor signaling must be isolated.
- [1] Nakamura S, Yamamura Y, Itoh S, Hirano T, Tsujimae K, Aoyama M, Kondo K, Ogawa H, Shinohara T, Kan K, Tanada Y, Teramoto S, Sumida T, Nakayama S, Sekiguchi K, Kambe T, Tsujimoto G, Mori T, Tominaga M. Characterization of a novel nonpeptide vasopressin V(2)-agonist, OPC-51803, in cells transfected human vasopressin receptor subtypes. Br J Pharmacol. 2000 Apr;129(8):1700-6. doi: 10.1038/sj.bjp.0703221. PMID: 10780976. View Source
